2-Propenyl glucosinolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO9S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
PHZOWSSBXJXFOR-GLVDENFASA-N |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
myronate sinigrin sinigrin, monopotassium salt |
Origin of Product |
United States |
Biosynthesis Pathways of 2 Propenyl Glucosinolate
Precursor Amino Acid Metabolism: Methionine Pathway
The journey to 2-propenyl glucosinolate begins with the amino acid methionine. researchgate.netoup.com The biosynthesis of the majority of glucosinolates in Arabidopsis thaliana and many other Brassicaceae species originates from methionine that undergoes modification through the addition of methylene (B1212753) groups to its side chain. researchgate.net This process is initiated by the deamination of methionine to its corresponding 2-oxo acid, 4-(methylsulfanyl)-2-oxobutanoate. encyclopedia.pub This initial step is catalyzed by the enzyme branched-chain amino acid aminotransferase 4 (BCAT4). encyclopedia.pubfrontiersin.org While BCAT4 is located in the cytosol, the subsequent enzymes in the elongation pathway are found in the chloroplast, necessitating the transport of the 2-oxo acids into this organelle. encyclopedia.pub
Side Chain Elongation Mechanisms
Following the initial deamination of methionine, the side chain of the resulting 2-oxo acid is elongated in an iterative cycle. This cycle involves a trio of enzymes: methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). encyclopedia.pub MAMS catalyzes the condensation of the 2-oxo acid with acetyl-CoA, forming a 2-malate derivative. encyclopedia.pub Subsequently, IPMI isomerizes this 2-malate derivative into a 3-malate derivative. encyclopedia.pub The final step of the cycle is carried out by IPMDH, which oxidatively decarboxylates the 3-malate derivative, resulting in a new 2-oxo acid that is elongated by one methylene group. encyclopedia.pubnih.gov This elongated 2-oxo acid can then either undergo another round of chain elongation or be transaminated by BCAT3 to form homomethionine or its elongated derivatives, which then enter the core glucosinolate biosynthesis pathway. encyclopedia.pub The number of elongation cycles determines the final length of the aliphatic side chain. oup.com
Core Glucosinolate Structure Formation
The formation of the core glucosinolate structure is a conserved process for aliphatic, aromatic, and indole (B1671886) glucosinolates. encyclopedia.pub This phase of biosynthesis begins with the conversion of the chain-elongated amino acids into aldoximes by cytochrome P450 enzymes of the CYP79 family. encyclopedia.pubplos.org These aldoximes are then oxidized to unstable aci-nitro compounds or nitrile oxides by the CYP83 family of cytochrome P450s. encyclopedia.pubmdpi.com Specifically, CYP83A1 is responsible for converting various aliphatic aldoximes. encyclopedia.pubnih.gov
The resulting products are then conjugated with the sulfur donor, glutathione, in a reaction catalyzed by glutathione-S-transferases, producing S-alkyl-thiohydroximates. encyclopedia.pubmdpi.com The carbon-sulfur lyase, SUR1, then cleaves this conjugate to form thiohydroximates. encyclopedia.pubnih.gov This step is significant as it links glucosinolate assembly to sulfur metabolism. encyclopedia.pub The thiohydroximates are subsequently S-glycosylated by glucosyltransferases from the UGT74 family to create desulfoglucosinolates. encyclopedia.pub The final step in the formation of the core structure is the sulfation of these desulfoglucosinolates, catalyzed by sulfotransferases, to yield the intact glucosinolate. mdpi.commdpi.com
Terminal Modifications and Alkenyl Group Introduction (e.g., GSL-ALK locus)
Once the core glucosinolate structure is assembled, secondary modifications of the side chain occur to generate the diverse array of glucosinolates found in nature. encyclopedia.pub In the case of this compound, a key step is the introduction of the alkenyl group. This conversion is controlled by the GSL-ALK locus, which encodes for a 2-oxoglutarate-dependent dioxygenase. epo.orgfrontiersin.orgnih.gov This enzyme facilitates the conversion of methylsulphinyl glucosinolates into alkenyl glucosinolates. nih.gov For instance, 3-methylsulfinylpropyl glucosinolate is converted to this compound (also known as sinigrin) by the activity of the enzyme encoded by the GSL-ALK allele. epo.orgfrontiersin.org The presence of a functional GSL-ALK allele is therefore crucial for the synthesis of this compound. researchgate.net
Key Biosynthetic Enzymes and Related Gene Families (e.g., MAM, CYP79, CYP83, SUR1)
The biosynthesis of this compound is orchestrated by a number of key enzymes and their corresponding gene families.
| Gene/Enzyme Family | Function in this compound Biosynthesis |
| MAM (Methylthioalkylmalate Synthase) | Catalyzes the initial and committing step of methionine side-chain elongation, determining the length of the aliphatic side chain. oup.comfrontiersin.orgnih.gov |
| CYP79 | A family of cytochrome P450 enzymes that convert chain-elongated amino acids into their corresponding aldoximes. encyclopedia.pubplos.orgnih.gov CYP79F1 specifically catalyzes this reaction for all elongated methionine derivatives. encyclopedia.pub |
| CYP83 | Another family of cytochrome P450 enzymes that oxidize aldoximes. nih.govnih.gov CYP83A1 is responsible for the conversion of aliphatic aldoximes. encyclopedia.pubnih.gov |
| SUR1 (SUPERROOT1) | A C-S lyase that cleaves S-alkyl-thiohydroximates to form thiohydroximates, a crucial step in the formation of the core glucosinolate structure. nih.govutoronto.cauniprot.org |
These gene families, through their enzymatic products, work in a coordinated fashion to build the complex structure of this compound from the simple precursor, methionine.
Enzymatic Hydrolysis and Hydrolysis Product Diversity of 2 Propenyl Glucosinolate
Myrosinase-Mediated Degradation Mechanism
When plant tissue containing 2-propenyl glucosinolate is damaged, the enzyme myrosinase (a thioglucosidase) is released and comes into contact with the glucosinolate. wikipedia.orgoup.comwikipedia.org Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in this compound, which removes the glucose molecule and forms an unstable intermediate called thiohydroximate-O-sulfate (aglycone). frontiersin.orgoup.comresearchgate.net This aglycone is the central precursor from which all subsequent hydrolysis products are derived. oup.comresearchgate.net The default and spontaneous rearrangement of this aglycone is a Lossen-like rearrangement, which results in the formation of allyl isothiocyanate. wikipedia.org
Formation of Isothiocyanates (e.g., Allyl Isothiocyanate)
In the absence of specifier proteins, the unstable aglycone formed from the myrosinase-mediated hydrolysis of this compound spontaneously rearranges to form allyl isothiocyanate (AITC). frontiersin.orgwikipedia.orgwikipedia.org This compound is responsible for the characteristic pungent flavor of mustard and horseradish. wikipedia.orgwikipedia.org The formation of AITC is considered the default pathway of this compound hydrolysis. wikipedia.orgnih.gov
Formation of Nitriles and Epithionitriles
The presence of specifier proteins, such as ESP and NSPs, can divert the hydrolysis of this compound away from isothiocyanate production towards the formation of nitriles and epithionitriles. frontiersin.orgwikipedia.orgnih.gov
Nitriles: Simple nitriles, such as 3-butenenitrile (B123554) (allyl cyanide), are formed from the aglycone intermediate. wikipedia.orgusda.gov This process is promoted by ESP and NSPs. frontiersin.orgnih.gov
Epithionitriles: For alkenyl glucosinolates like this compound, ESP can catalyze the formation of epithionitriles, such as 1-cyano-2,3-epithiopropane. frontiersin.orgmdpi.comusda.gov This reaction is dependent on the presence of a terminal double bond in the glucosinolate's side chain. dpi.qld.gov.aunih.gov
Environmental and Physiological Factors Influencing Hydrolysis Product Profile
Several environmental and physiological factors can influence the types and quantities of hydrolysis products formed from this compound.
| Factor | Effect on Hydrolysis Product Profile |
| pH | Acidic conditions (pH < 5) can favor the non-enzymatic formation of nitriles from the aglycone intermediate. frontiersin.orgresearchgate.netnih.gov Myrosinase activity itself is also pH-dependent, with optimal activity generally observed between pH 6 and 7, which favors isothiocyanate formation. researchgate.netnih.gov |
| Temperature | Temperature affects the activity of myrosinase, with enzyme denaturation occurring at high temperatures, which can halt the hydrolysis process altogether. nih.govdpi.qld.gov.au The stability of the hydrolysis products can also be temperature-dependent. |
| Fe²⁺ (Ferrous Iron) | Ferrous iron is an essential cofactor for the activity of Epithiospecifier Protein (ESP), thus promoting the formation of nitriles and epithionitriles. frontiersin.orgmdpi.comacs.org High concentrations of Fe²⁺ can also directly favor nitrile formation even in the absence of specifier proteins. nih.govnih.gov |
| Tissue Disruption | The degree of tissue damage directly impacts the extent of the reaction by controlling the release and mixing of this compound and myrosinase. wikipedia.orgoup.com |
Occurrence, Distribution, and Accumulation Dynamics of 2 Propenyl Glucosinolate in Plant Species
Interspecific and Intraspecific Variation across Brassicaceae (e.g., Brassica juncea, Brassica oleracea, Brassica nigra, Wasabia japonica)
The concentration of 2-propenyl glucosinolate displays remarkable variation both between different species (interspecific) and among different cultivars or populations of the same species (intraspecific). wur.nlnih.govnih.gov
Brassica juncea (Mustard Greens): This species is well-known for its high sinigrin (B192396) content, which is a major contributor to its pungent taste. researchgate.net However, significant intraspecific variation exists. Studies have shown that sinigrin content in the leaves of different B. juncea genotypes can range from 14 µmol/g dry matter (DM) to 64 µmol/g DM. phytojournal.com In deoiled seed cake, concentrations have been found to vary from 4.93 µmol/g DM to as high as 90.29 µmol/g DM in different genotypes. biochemjournal.com For instance, a comparison between two Korean cultivars, BJD (from Dolsan) and BJJ (from Jeongseon), revealed that the BJD cultivar had a higher sinigrin content of 16.16 mg/g compared to 11.73 mg/g in the BJJ cultivar. nih.gov European types of B. juncea primarily contain this compound, whereas Indian types often contain both 2-propenyl and 3-butenyl glucosinolates. nih.gov
Brassica oleracea : This species encompasses a wide array of common vegetables, and sinigrin content varies substantially among them.
Cabbage (B. oleracea var. capitata): Sinigrin is a predominant glucosinolate in many cabbage varieties. researchgate.netnih.gov Studies have reported average sinigrin concentrations of around 7.8 µmol/g DW in cabbage. nih.gov However, there are significant differences between cultivars and even within the plant itself. wur.nlacs.org
Cauliflower (B. oleracea var. botrytis): Sinigrin is also a major glucosinolate in cauliflower, with reported average concentrations of 9.3 µmol/g DW. researchgate.netnih.gov Genetic variation is significant, with studies on Indian cauliflower genotypes showing sinigrin levels ranging from 0.001 to 3.310 µmol/g. cambridge.org
Brussels Sprouts (B. oleracea var. gemmifera): These are noted for having relatively high concentrations of sinigrin, with average values around 8.9 µmol/g DW. researchgate.netnih.govtandfonline.com
Kale (B. oleracea var. acephala): Kale is another variety where sinigrin is a major glucosinolate, with concentrations averaging 10.4 µmol/g DW. nih.gov In some kale varieties, sinigrin can account for a significant portion of the total glucosinolate content. nih.govnih.gov
Broccoli (B. oleracea var. italica): In contrast to the other varieties, sinigrin is typically present in negligible or very low concentrations in broccoli, where other glucosinolates like glucoraphanin (B191350) are dominant. researchgate.netnih.govtandfonline.com
Brassica nigra (Black Mustard): This species is characterized by very high concentrations of sinigrin, which is its principal glucosinolate. researchgate.netbiochemjournal.com Research has documented sinigrin levels in B. nigra deoiled cake ranging from 6.84 µmol/g DM to 102.28 µmol/g DM, highlighting substantial genetic variability. biochemjournal.com
Wasabia japonica (Wasabi): True wasabi, a member of the Brassicaceae family, is known for its intense pungency, which is largely derived from the hydrolysis of glucosinolates. While a variety of glucosinolates are present, this compound is a key contributor to its flavor profile. frontiersin.orgpnas.org
Table 1: Variation of this compound (Sinigrin) Content in Brassicaceae Species
| Species | Cultivar/Variety | Plant Part | Sinigrin Concentration (µmol/g Dry Weight) | Reference |
|---|---|---|---|---|
| Brassica juncea | Varuna | Leaves | 14 | phytojournal.com |
| Brassica juncea | B-85 glossy | Leaves | 64 | phytojournal.com |
| Brassica juncea | SKM1744 | Deoiled Seed Cake | 90.29 | biochemjournal.com |
| Brassica oleracea | Cabbage (Avg.) | Edible Part | 7.8 | nih.gov |
| Brassica oleracea | Cauliflower (Avg.) | Edible Part | 9.3 | nih.gov |
| Brassica oleracea | Cauliflower (Pusa Himjyoti) | Curd | 1.311 | cambridge.org |
| Brassica oleracea | Brussels Sprouts (Avg.) | Edible Part | 8.9 | nih.gov |
| Brassica oleracea | Kale (Avg.) | Edible Part | 10.4 | nih.gov |
| Brassica nigra | BSH1 | Deoiled Seed Cake | 102.28 | biochemjournal.com |
Spatial Distribution within Plant Tissues (e.g., roots, shoots, leaves, seeds, flowers)
The accumulation of this compound is not uniform throughout the plant; its concentration varies significantly among different organs and tissues. wur.nlsrce.hr This differential accumulation is believed to be part of a sophisticated defense strategy, allocating these compounds to tissues that are most valuable or vulnerable.
In general, plants that produce glucosinolates accumulate them in all vegetative and reproductive parts. phytojournal.com However, reproductive tissues often contain higher concentrations than vegetative tissues. phytojournal.commdpi.com In Brassica juncea, a study of thirty genotypes found that the sinigrin concentration was highest in the flowers, followed by the leaves, and then the stems. phytojournal.com For example, in the T-6342 genotype, sinigrin content was 73.49 µmol/g DM in flowers, 46.6 µmol/g DM in leaves, and much lower in the stem. phytojournal.com Another study on a specific B. juncea resource (JC 18-56) confirmed this trend, ranking the concentration as follows: alabastrums (flower buds) > seeds > flowers > siliques (pods) > leaves > flower stems > stems > roots. mdpi.com The flower buds at the bolting stage had the highest content, reaching up to 140.1257 μmol/g DW. mdpi.com
Within Brassica oleracea varieties, a similar pattern of differential distribution is observed. Studies on white cabbage have shown significant differences between the glucosinolate profiles of roots and shoots, with the profiles in the shoots being more variable and plastic than those in the roots. wur.nlacs.org In many Brassica species, seeds are major storage sites for glucosinolates. researchgate.netfrontiersin.org The concentration of sinigrin in the seed was found to be similar to that in the cotyledon and hypocotyl tissues of 7-day-old seedlings in several species. researchgate.net
At the cellular level, glucosinolates are stored in specialized "S-cells," which are often located near the plant's vascular tissues (phloem), suggesting a role in protecting these nutrient-transporting channels. srce.hrreading.ac.uk Myrosinase, the enzyme that hydrolyzes glucosinolates, is stored in separate, adjacent cells, preventing autotoxicity until the tissue is damaged. frontiersin.orgsrce.hr
Table 2: Spatial Distribution of this compound (Sinigrin) in Brassica juncea Tissues
| Genotype | Flower (µmol/g DM) | Leaf (µmol/g DM) | Stem (µmol/g DM) | Reference |
|---|---|---|---|---|
| T-6342 | 73.49 | 46.6 | Not Reported | phytojournal.com |
| Kranti | 31.02 | Not Reported | 9.4 | phytojournal.com |
| B-85 glossy | Not Reported | 64 | Not Reported | phytojournal.com |
| RH-8701 | Not Reported | Not Reported | 32.46 | phytojournal.com |
| JC 18-56 (General Trend) | High | Medium | Low | mdpi.com |
Influence of Plant Developmental Stage on this compound Content
The concentration and profile of glucosinolates, including sinigrin, are dynamic and change throughout the plant's life cycle. wur.nlsrce.hr These ontogenetic shifts reflect the changing defensive needs of the plant as it grows and develops.
Typically, seeds have the highest concentrations of glucosinolates, which are often aliphatic like sinigrin. frontiersin.org This high concentration in seeds is thought to provide protection for the embryo and support the vulnerable seedling during germination. After germination, the total glucosinolate content often decreases as the stored reserves are utilized. frontiersin.org As the plant continues to develop, the concentration generally increases again, with different profiles potentially emerging in vegetative and reproductive tissues. frontiersin.org
Effects of Environmental and Agronomic Factors on Accumulation (e.g., cultivation conditions, nutrient status, sulfur availability)
The accumulation of this compound is not solely determined by genetics and developmental stage; it is also highly responsive to external conditions. acs.orgmdpi.comtandfonline.com Both environmental and agronomic factors can significantly modulate the final concentration of sinigrin in plant tissues.
Nutrient Status and Sulfur Availability: Sulfur is a fundamental component of all glucosinolates. srce.hr Consequently, the availability of sulfur in the soil or nutrient solution is a critical factor influencing sinigrin synthesis and accumulation. nih.govresearchgate.net Studies on Brassica juncea have demonstrated that increasing sulfur supply leads to a significant increase in total seed glucosinolate concentration, with sinigrin being the major component affected. nih.gov In one experiment, the total seed glucosinolate concentration in a high-GSL line of B. juncea increased from 25 to 208 μmol g⁻¹ as sulfur supply was increased. nih.gov Similarly, in kale (B. oleracea var. acephala), the accumulation of individual and total glucosinolates, including sinigrin, was found to be directly proportional to the sulfur concentration supplied. nih.gov
Environmental Factors: Climatic conditions such as temperature, water availability, and light intensity can influence glucosinolate levels. researchgate.nettandfonline.com Controlled environment studies have shown that temperature during seed development affects glucosinolate content. gcirc.org In some cases, higher temperatures have been associated with increased glucosinolate levels. researchgate.nettandfonline.com Water stress can also impact glucosinolate concentrations, although the effects can vary depending on the plant species, genotype, and the specific tissue being analyzed. acs.orgmdpi.com
Agronomic Factors: Cultivation practices, including the season of planting, can lead to variations in glucosinolate content. nih.gov A study on B. oleracea crops in Spain found that the total glucosinolate concentration in cabbages was significantly higher during spring sowing compared to fall sowing, which was attributed to different climatic factors during the growing seasons. nih.gov
Table 3: Influence of Agronomic and Environmental Factors on this compound (Sinigrin) Accumulation
| Factor | Effect on Sinigrin/Total Glucosinolate Content | Species Studied | Reference |
|---|---|---|---|
| Increased Sulfur Supply | Significant increase in sinigrin and total glucosinolates. | Brassica juncea, Brassica oleracea (Kale) | nih.govnih.govtandfonline.com |
| Temperature | Variable; higher temperatures during seed development can increase content. | Brassica napus, Brassica spp. | researchgate.netgcirc.org |
| Growing Season (Spring vs. Fall) | Higher concentrations found in spring-sown cabbages. | Brassica oleracea (Cabbage) | nih.gov |
| Water Stress | Effects can be variable depending on genotype and conditions. | Brassica oleracea, Brassica carinata | acs.orgmdpi.com |
Biological and Ecological Functions of 2 Propenyl Glucosinolate in Plant Systems
Role in Plant Defense Against Herbivores
2-Propenyl glucosinolate, commonly known as sinigrin (B192396), is a key component of the plant's defense system, particularly in species of the Brassicaceae family. rsc.orgsrce.hr This defense mechanism is often referred to as the "mustard oil bomb". pnas.org The intact glucosinolate itself is relatively benign. rsc.org However, when plant tissues are damaged by chewing herbivores, the compound comes into contact with the enzyme myrosinase, which is stored in separate compartments within the plant cell. rsc.orgsrce.hrpnas.org
This enzymatic reaction hydrolyzes this compound, leading to the formation of various breakdown products, most notably allyl isothiocyanate (AITC). rsc.orgresearchgate.net AITC is a toxic and volatile compound that acts as a repellent and feeding deterrent to many generalist herbivores. rsc.orgcabidigitallibrary.orgcsic.es The toxicity of these hydrolysis products can negatively impact the growth, development, and survival of insects. nih.govresearchgate.net For instance, studies on the generalist moth Mamestra brassicae have shown that high concentrations of sinigrin in kale genotypes negatively affect larval weight and abundance. csic.esnih.gov Similarly, the growth of Helicoverpa armigera larvae was significantly reduced when fed a diet containing sinigrin, which also led to developmental abnormalities and decreased fecundity. researchgate.net
The concentration of this compound and other glucosinolates can vary depending on the plant's developmental stage, tissue type, and environmental conditions. cabidigitallibrary.orgphytojournal.com This variability can influence the plant's defense strategy. For example, some studies have shown that damage by generalist herbivores can lead to an increase in the concentration of certain glucosinolates. cabidigitallibrary.org
It is important to note that while this compound is a potent defense against generalist herbivores, specialist insects that have co-evolved with Brassicaceae plants have developed mechanisms to overcome this defense. cabidigitallibrary.orgresearchgate.net These specialists can detoxify or even use glucosinolates as feeding and oviposition stimulants. pnas.orgcsic.es
Table 1: Effects of this compound (Sinigrin) on Various Herbivores
| Herbivore Species | Type | Finding |
|---|---|---|
| Mamestra configurata | Generalist Lepidopteran | Sinigrin acted as a feeding deterrent. royalsocietypublishing.org |
| Trichoplusia ni | Generalist Lepidopteran | Sinigrin acted as a feeding deterrent. royalsocietypublishing.org |
| Mamestra brassicae | Generalist Lepidopteran | High sinigrin content in kale was associated with reduced larval weight and abundance. csic.esnih.gov |
| Helicoverpa armigera | Generalist Lepidopteran | Sinigrin in the diet reduced growth, delayed pupation, and decreased fecundity. researchgate.net |
| Pieris rapae | Specialist Lepidopteran | Abundance was not significantly affected by high sinigrin genotypes of kale in the field. csic.es Larvae can reroute the hydrolysis of glucosinolates to form less toxic nitriles. nsf.gov |
| Aphids (unspecified) | Phloem-feeding insect | Can sequester sinigrin, which can then negatively impact their predators like the ladybird Adalia bipunctata. mdpi.com |
Defense Mechanisms Against Microbial Pathogens (e.g., fungal, bacterial)
The protective role of this compound extends beyond herbivores to include defense against a range of microbial pathogens. srce.hrfrontiersin.org Similar to its role in herbivore defense, the antimicrobial activity is primarily attributed to its hydrolysis products, particularly allyl isothiocyanate (AITC). nih.govnih.gov The intact sinigrin molecule generally does not exhibit significant antimicrobial properties. nih.gov
Upon tissue damage caused by invading pathogens, the glucosinolate-myrosinase system is activated, releasing AITC and other bioactive compounds. srce.hrapsnet.org These products have demonstrated inhibitory effects against various bacterial and fungal pathogens in laboratory studies. nih.govmdpi.com For example, AITC has shown potent antimicrobial activity against food spoilage and pathogenic organisms. nih.gov Research has demonstrated the biocide effects of glucosinolate hydrolysis products on pathogens affecting Brassica crops, such as the bacteria Xanthomonas campestris pv. campestris and Pseudomonas syringae pv. maculicola, and the fungi Alternaria brassicae and Sclerotinia sclerotiorum. nih.gov
The effectiveness of this defense mechanism can be dependent on the specific pathogen and the concentration of the glucosinolate. nih.gov For instance, one study found that the aliphatic sinigrin was inhibitory to infection by the fungus Sclerotinia sclerotiorum, while the indolic glucobrassicin (B1234704) was more effective against the bacterium Xanthomonas campestris pv. campestris. apsnet.org The antimicrobial action of AITC is thought to involve multiple mechanisms, including membrane damage and inhibition of essential enzymes and DNA synthesis in the pathogen. nih.gov
Furthermore, there is evidence that plants can increase their glucosinolate content in response to pathogen attack, suggesting an inducible defense mechanism. srce.hr This dynamic response allows plants to enhance their chemical defenses when threatened by microbial invasion.
Table 2: In Vitro Antimicrobial Activity of this compound Hydrolysis Products
| Pathogen | Type | Finding |
|---|---|---|
| Xanthomonas campestris pv. campestris | Bacterium | Growth was inhibited by glucosinolate hydrolysis products in a dose-dependent manner. nih.gov |
| Pseudomonas syringae pv. maculicola | Bacterium | Growth was inhibited by glucosinolate hydrolysis products in a dose-dependent manner. nih.gov |
| Alternaria brassicae | Fungus | Growth was inhibited by glucosinolate hydrolysis products in a dose-dependent manner. nih.gov |
| Sclerotinia sclerotiorum | Fungus | Infection was inhibited by the presence of sinigrin. apsnet.org |
| Escherichia coli O157:H7 | Bacterium | Allyl isothiocyanate exhibited potent antimicrobial activity. nih.gov |
Interactions with Soil Microbial Communities and Rhizosphere Dynamics
This compound and its breakdown products play a significant role in shaping the microbial communities in the soil and the rhizosphere, the area of soil directly influenced by root secretions. plos.orgmdpi.com Plants can release glucosinolates and their hydrolysis products into the soil through root exudates. plos.orgoup.com These compounds can have a notable impact on the composition and activity of soil bacteria and fungi. plos.orgnih.govencyclopedia.pub
Interestingly, research suggests that intact this compound can have a more pronounced effect on the soil bacterial community composition than its hydrolysis products formed by the addition of myrosinase. plos.orgnih.gov The degradation of this compound in the soil can be both a chemical and biological process, with different soil types influencing the primary degradation products, which can include both nitriles and isothiocyanates. plos.orgnih.gov
The release of these compounds can influence nutrient cycling processes. For example, the hydrolysis products of glucosinolates, particularly isothiocyanates, have been shown to inhibit soil nitrifying bacteria, which are crucial for the conversion of ammonium (B1175870) to nitrate. cabidigitallibrary.org This inhibition can affect nitrogen availability for plants.
The interactions are complex and can be influenced by the specific glucosinolates present and the composition of the microbial community. Some microorganisms have evolved the ability to utilize glucosinolates as a food source, while others are inhibited by them. This selective pressure can lead to changes in the structure and function of the microbial communities in the rhizosphere of Brassica plants. mdpi.com For example, certain bacteria, like those from the order Burkholderiales, have been found to be enriched in the presence of allyl-glucosinolate. biorxiv.org
Table 3: Research Findings on the Interaction of this compound with Soil Microbes
| Study Focus | Key Finding |
|---|---|
| Degradation in Soil | Degradation of this compound is both chemically and biologically mediated. plos.orgnih.gov |
| Effect on Bacterial Community | Pure this compound significantly affected the bacterial community composition, sometimes more so than its hydrolysis products. plos.orgnih.gov |
| Nitrifying Bacteria | Isothiocyanates derived from glucosinolates can inhibit the activity of nitrifying bacteria in the soil. cabidigitallibrary.org |
| Rhizosphere Dynamics | Glucosinolates and their breakdown products released through root exudates can shape the composition and activity of rhizosphere microbial communities. oup.com |
Allelopathic Effects and Interspecies Chemical Communication
This compound and its degradation products are involved in allelopathy, a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. encyclopedia.pub The release of these compounds from Brassica plants can inhibit the germination and growth of neighboring plant species. encyclopedia.pubnrel.gov
The primary allelopathic agents are the isothiocyanates, including allyl isothiocyanate (AITC) derived from sinigrin. encyclopedia.pub These volatile compounds can be released from decomposing plant tissues or exuded from roots, creating a chemical environment that is unfavorable for other plants. nrel.gov This can give Brassica species a competitive advantage by suppressing the growth of competing weeds. For example, seed meals containing this compound have been shown to have herbicidal activity, inhibiting the emergence of other seeds. cambridge.org
This chemical communication is not limited to plant-plant interactions. The breakdown products of glucosinolates can also influence the behavior of other organisms in the ecosystem. For instance, the presence of these compounds in the soil can deter certain soil-borne pests and pathogens, as discussed in previous sections.
The allelopathic potential of this compound is an important aspect of the ecological strategy of Brassica plants, contributing to their ability to establish and thrive in diverse environments.
Attractant and Deterrent Activities Towards Specific Insect Species
The role of this compound in interactions with insects is multifaceted, acting as both a deterrent and an attractant depending on the insect species. srce.hr This duality is largely dependent on the insect's degree of specialization.
For generalist insects, which feed on a wide variety of plants, this compound and its hydrolysis product, allyl isothiocyanate (AITC), typically act as potent feeding deterrents. csic.esroyalsocietypublishing.org The toxicity of AITC makes plants containing sinigrin unpalatable and can lead to reduced growth and survival for these non-adapted insects. researchgate.net
In stark contrast, for specialist insects that feed exclusively or primarily on Brassicaceae plants, this compound can act as a powerful attractant and feeding stimulant. srce.hrcsic.es These specialist insects have evolved mechanisms to not only tolerate but also utilize these compounds. pnas.org For example, some specialist butterflies of the genus Pieris use glucosinolates as cues to identify suitable host plants for laying their eggs (oviposition). csic.esnsf.gov
Furthermore, some specialist insects have developed sophisticated biochemical machinery to detoxify the harmful isothiocyanates. pnas.orgnsf.gov For instance, the diamondback moth, Plutella xylostella, possesses a gut enzyme that can desulfate glucosinolates, preventing the formation of toxic AITC. pnas.org Other specialists can redirect the hydrolysis pathway to produce less toxic nitriles. nsf.gov
This complex interplay of attraction and deterrence mediated by this compound is a classic example of the co-evolutionary arms race between plants and insects.
Table 4: Attractant and Deterrent Effects of this compound on Insects
| Insect Species | Specialization | Effect of this compound |
|---|---|---|
| Mamestra brassicae | Generalist | Feeding deterrent csic.es |
| Helicoverpa armigera | Generalist | Feeding deterrent, toxic researchgate.net |
| Pieris rapae | Specialist | Oviposition and feeding stimulant csic.es |
| Plutella xylostella (Diamondback moth) | Specialist | Feeding stimulant; detoxifies glucosinolates pnas.org |
Genetic and Molecular Regulation of 2 Propenyl Glucosinolate Metabolism
Identification of Genes and Loci Controlling 2-Propenyl Glucosinolate Content and Profile
Several key genetic loci have been identified that directly influence the production of this compound. These loci harbor genes encoding enzymes that catalyze specific steps in the glucosinolate biosynthetic pathway.
GSL-PRO: This locus is a primary determinant for the presence of 3-carbon (3C) side chain glucosinolates, which are precursors to this compound. plos.orgfrontiersin.orgcsic.es A dominant allele at this locus is necessary for the production of these 3C glucosinolates. frontiersin.org In Brassica oleracea, BoGSL-PRO is homologous to the MAM-1 and MAM-2 genes in Arabidopsis, which are involved in the elongation of the amino acid side chain, a crucial initial step in aliphatic glucosinolate biosynthesis. plos.orgcsic.es
GSL-ELONG: This locus controls the production of glucosinolates with longer carbon side chains, specifically 4-carbon (4C) and 5-carbon (5C) glucosinolates. plos.orgfrontiersin.orgcsic.es The presence of a dominant allele at GSL-ELONG leads to the synthesis of these longer-chain glucosinolates. frontiersin.org
GSL-ALK: This locus plays a central role in the final step of this compound synthesis. It controls the conversion of methylsulfinylalkyl glucosinolates into alkenyl glucosinolates, such as sinigrin (B192396). plos.orgfrontiersin.orgnih.gov The GSL-ALK locus is homologous to the AOP2 gene in Arabidopsis, which encodes a 2-oxoglutarate-dependent dioxygenase. plos.orgnih.govfrontiersin.org The presence of a functional GSL-ALK allele is directly linked to the production of alkenyl glucosinolates and can also influence the total aliphatic glucosinolate content. frontiersin.org In Brassica juncea, the enzyme encoded by the AOP2 gene can convert glucoiberin (B1241102) to sinigrin. nih.gov
Quantitative Trait Loci (QTL) Mapping Studies for this compound Traits
Quantitative Trait Loci (QTL) mapping is a powerful tool used to identify genomic regions that are associated with variation in complex traits like glucosinolate content. Several studies in Brassica species have successfully identified QTLs linked to this compound levels.
In a study on Brassica juncea, a recombinant inbred line (RIL) population was used to map QTLs for this compound content. nih.govnih.gov Two major QTLs for this compound were consistently identified on linkage group LG08 in two consecutive years. nih.govnih.gov These QTLs explained a significant portion of the phenotypic variation, accounting for 42.3% and 42.6% of the total variation in 2016 and 2017, respectively. nih.govnih.gov Notably, these QTLs for this compound colocalized with QTLs for 3-butenyl glucosinolate, suggesting a shared genetic control mechanism. nih.govnih.gov Further analysis combining QTL mapping with RNA-sequencing pointed to a candidate gene, IIL1 (LOC106416451), as potentially being involved in glucosinolate metabolism in B. juncea. nih.govnih.gov
Another study in Brassica oleracea identified 17 metabolic QTLs for 2-propenyl and 3-butenyl glucosinolates spread across several linkage groups. nih.gov Twelve of these QTLs were found to regulate both compounds simultaneously, while two were specific to this compound. nih.gov
These QTL mapping studies provide valuable insights into the genetic architecture of this compound biosynthesis and offer targets for further gene cloning and functional analysis. nih.govnih.gov
Transcriptional Regulation by Specific MYB Transcription Factors
The biosynthesis of glucosinolates is tightly regulated at the transcriptional level by a family of R2R3-MYB transcription factors. mdpi.comoup.com These proteins act as master switches, controlling the expression of genes involved in the entire biosynthetic pathway.
MYB28: This transcription factor is considered the key regulator of aliphatic glucosinolate biosynthesis. frontiersin.orgresearchgate.net Overexpression of MYB28 leads to a significant increase in the transcript levels of aliphatic glucosinolate biosynthetic genes and a corresponding accumulation of both short- and long-chain aliphatic glucosinolates. frontiersin.org Conversely, knockout mutants of MYB28 show a dramatic decrease in aliphatic glucosinolate levels. oup.com Studies in Arabidopsis have shown that MYB28 expression is induced by sulfur deficiency, highlighting a link between nutrient status and defense compound production. nih.gov
MYB29: This transcription factor also positively regulates aliphatic glucosinolate biosynthesis, but its role is considered to be secondary to that of MYB28. frontiersin.orgnih.govpnas.org While MYB29 activates the same biosynthetic pathway as MYB28, its induction of genes involved in side-chain elongation is weaker. oup.comnih.gov MYB29 is thought to play an accessory role, particularly in the methyl jasmonate-mediated induction of aliphatic glucosinolate biosynthesis. pnas.org Its expression is positively correlated with sulfur concentration. nih.gov
MYB76: MYB76 is another positive regulator of aliphatic glucosinolate synthesis, though it appears to play a more minor or accessory role compared to MYB28 and MYB29. mdpi.comfrontiersin.orgnih.gov Its normal expression in leaves seems to require the presence of both MYB28 and MYB29. nih.gov
The interplay between these MYB transcription factors allows for a fine-tuned regulation of aliphatic glucosinolate production in response to various developmental and environmental cues. oup.comnih.gov
Post-Transcriptional and Post-Translational Regulatory Mechanisms in Glucosinolate Biosynthesis
While transcriptional control is a major regulatory point, post-transcriptional and post-translational modifications add further layers of complexity to the regulation of glucosinolate biosynthesis. However, these mechanisms are currently not as well understood as transcriptional regulation. frontiersin.org
Histone modifications, a form of post-translational modification, can influence gene expression by altering chromatin structure. uni-koeln.de For example, histone acetylation is generally associated with transcriptional activation. uni-koeln.de While the direct role of specific post-translational modifications of biosynthetic enzymes in regulating this compound levels is an area of ongoing research, it is known that the enzymes involved in the pathway undergo various modifications that can affect their activity and stability.
The roles of other post-transcriptional mechanisms, such as alternative splicing of transcripts encoding biosynthetic enzymes or regulatory proteins, and the involvement of microRNAs in regulating the expression of key genes, are still largely unexplored in the context of this compound metabolism. frontiersin.org
Advanced Analytical Methodologies for 2 Propenyl Glucosinolate and Its Derived Products
Optimized Extraction and Sample Preparation Techniques for Plant Matrices
The initial and most critical step in the analysis of 2-propenyl glucosinolate is its efficient extraction from the complex plant matrix while preventing its enzymatic degradation. mdpi.comresearchgate.net The enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissues, can hydrolyze them into isothiocyanates, nitriles, and other products upon tissue damage. mdpi.comnih.gov Therefore, rapid inactivation of myrosinase is paramount.
Commonly, this is achieved by using boiling solvents or high temperatures during extraction. nih.govwhiterose.ac.uk Extraction with a boiling methanol-water mixture (typically 70-80% methanol) for a short period is a widely used and effective method to denature myrosinase. mdpi.comnih.govwhiterose.ac.uk Cold methanol (B129727) extraction has also been shown to be effective in preserving glucosinolate concentrations, in some cases surpassing other methods. researchgate.netmdpi.compreprints.org Some protocols suggest that freeze-drying (lyophilisation) of the plant material prior to extraction can be a time-consuming step that may be unnecessary and could even lead to variability in the results. whiterose.ac.uk
For sample purification, solid-phase extraction (SPE) using ion-exchange columns, such as DEAE-Sephadex, is frequently employed to separate the anionic glucosinolates from other plant components. nih.govgcirc.org
Table 1: Comparison of Common Extraction Methods for this compound
| Extraction Method | Key Features | Advantages | Disadvantages |
| Boiling Methanol/Water | Extraction with 70-80% methanol at high temperatures (e.g., 75°C). mdpi.comnih.govwhiterose.ac.uk | Effective myrosinase inactivation. nih.gov | Potential for thermal degradation of some compounds. |
| Cold Methanol Extraction | Extraction with methanol at room temperature or below. researchgate.netmdpi.compreprints.org | Preserves glucosinolate content well. researchgate.netmdpi.com | May require longer extraction times. |
| Boiling Water Extraction | Single-step extraction with boiling water. whiterose.ac.ukresearchgate.net | Simple and economical. researchgate.net | Myrosinase inactivation may be less complete than with methanol mixtures. whiterose.ac.uk |
High-Performance Liquid Chromatography (HPLC) for Intact Glucosinolates
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosinolates. mdpi.com It allows for the separation and quantification of individual glucosinolates, including this compound. nih.govmdpi.com The analysis can be performed on intact glucosinolates or, more commonly, on their desulfated derivatives. gcirc.org
For the analysis of intact glucosinolates, reversed-phase columns (e.g., C18) are typically used. researchgate.netthamesrestek.co.uk However, due to the high polarity of many glucosinolates, retaining them on conventional C18 columns can be challenging. thamesrestek.co.uk To overcome this, ion-pairing reagents can be added to the mobile phase, though this can make the analysis less reproducible. thamesrestek.co.uk The use of aqueous C18 columns allows for analysis under simple reversed-phase conditions without the need for ion-pairing reagents. thamesrestek.co.uk Detection is commonly carried out using a UV detector at a wavelength of 229 nm. nih.govresearchgate.net
Desulfoglucosinolate Derivatization and Analysis
A widely adopted and robust method for HPLC analysis involves the enzymatic removal of the sulfate (B86663) group from glucosinolates to form desulfoglucosinolates. nih.govgcirc.orgacs.org This derivatization step is achieved by treating the purified glucosinolate extract with a sulfatase enzyme. nih.govacs.org The resulting desulfoglucosinolates are less polar and exhibit better chromatographic behavior on reversed-phase HPLC columns, leading to improved separation and quantification. gcirc.org
The desulfoglucosinolates are typically separated on a C18 column with a gradient of acetonitrile (B52724) and water. nih.gov Quantification is performed by comparing retention times and UV spectra with those of known standards, often using a sinigrin (B192396) reference curve and established response factors for other glucosinolates. nih.gov This method is well-validated and has been established as a standard procedure, such as the ISO 9167:2019 method. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Hydrolysis Products
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of the volatile hydrolysis products of this compound, primarily isothiocyanates and nitriles. mdpi.comscispace.comresearchgate.net When plant tissue is damaged, myrosinase hydrolyzes this compound to form the unstable aglycone, which then rearranges to form volatile compounds like allyl isothiocyanate. scispace.comfrontiersin.org
For GC-MS analysis, the volatile compounds are typically extracted from the plant material using a solvent like dichloromethane. mdpi.comnih.gov The extract is then injected into the GC, where the compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5). scispace.com The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries and authentic standards. scispace.comoup.com Thermal desorption-GC-MS is another approach used to analyze volatiles released from plant material. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the comprehensive analysis of this compound and its derivatives. mdpi.comnih.govmdpi.com It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com This technique allows for the direct analysis of intact glucosinolates without the need for desulfation, which can be a source of variability. wur.nl
In LC-MS/MS analysis, the intact glucosinolates are separated on a reversed-phase column and then ionized, typically using electrospray ionization (ESI). nih.govmdpi.com The precursor ion of the glucosinolate is selected and fragmented to produce characteristic product ions. mdpi.com For glucosinolates, a common characteristic fragment ion is m/z 97, corresponding to the sulfate moiety ([SO3H]⁻). nih.govmdpi.com By using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, highly selective and sensitive quantification can be achieved. mdpi.com LC-MS/MS methods have been developed for the simultaneous analysis of both glucosinolates and their isothiocyanate hydrolysis products. wur.nlbohrium.com
Table 2: Key Parameters for LC-MS/MS Analysis of this compound
| Parameter | Typical Conditions | Reference |
| Chromatography Column | Reversed-phase C18 | nih.govmdpi.com |
| Mobile Phase | Acetonitrile/water with acid (e.g., formic acid, trifluoroacetic acid) | nih.govmdpi.com |
| Ionization Mode | Negative Electrospray Ionization (ESI-) for intact glucosinolates | mdpi.combohrium.com |
| MS/MS Transition | [M-H]⁻ → m/z 97 ([SO3H]⁻) | nih.govmdpi.com |
Enzyme-Linked Immunosorbent Assay (ELISA) and Capillary Electrophoresis (CE) for Glucosinolate Analysis
While chromatographic techniques are dominant, other methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Capillary Electrophoresis (CE) offer alternative approaches for glucosinolate analysis. mdpi.comnih.gov
ELISA is a rapid and cost-effective immunoassay that relies on the specific binding of an antibody to a target glucosinolate. mdpi.comacs.orgresearchgate.net Specific antibodies can be developed against individual glucosinolates, such as sinigrin, allowing for their quantification in plant extracts. acs.org While ELISA can be a valuable screening tool, its accuracy can sometimes be lower than HPLC, and cross-reactivity with other structurally similar glucosinolates can occur. acs.org
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only small sample volumes. mdpi.comthieme-connect.com CE can be used to analyze intact glucosinolates or their hydrolysis products. nih.govscite.ai For the analysis of isothiocyanates, derivatization with a fluorescent label is often necessary to achieve sensitive detection. nih.govacs.org Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification and analysis of glucosinolates in complex plant extracts. thieme-connect.comscite.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. nih.govacs.orgresearchgate.net NMR provides detailed information about the chemical structure of molecules. nih.govacs.org Techniques such as 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) are used to assign the chemical shifts of all the atoms in the molecule, confirming its structure. nih.govacs.org
NMR has been instrumental in creating comprehensive databases of the NMR parameters for a wide range of glucosinolates and their desulfated forms, which serve as valuable references for researchers. nih.govacs.orgresearchgate.net Solid-state NMR has also been explored as a non-destructive technique for the identification and quantification of total glucosinolates in seeds without the need for extraction or derivatization. mdpi.com
Standardization and Validation of Analytical Protocols for Reproducible Research
The standardization and validation of analytical protocols are fundamental to ensuring the reliability, consistency, and reproducibility of research on this compound and its derivatives. nih.govpreprints.org Given the diverse applications of this research—spanning food science, plant biology, and nutrition—the ability to compare data across different studies and laboratories is paramount. nih.govjst.go.jp Establishing standardized methods for sample preparation, extraction, and quantification, along with the use of certified reference materials, is crucial for achieving this consistency. nih.govpreprints.org The European Communities, for instance, have previously issued a standard protocol for the analysis of glucosinolates in oilseeds, which was subsequently validated across multiple laboratories to ensure its accuracy and robustness. nih.gov
Method validation rigorously assesses key performance parameters to confirm that an analytical technique is suitable for its intended purpose. preprints.org For this compound, this process typically involves evaluating linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). nih.govpreprints.orgnih.gov
Key Validation Parameters in this compound Analysis
| Parameter | Description | Typical Findings in Glucosinolate Analysis |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A high coefficient of determination (R² > 0.99) is consistently achieved in a defined concentration range (e.g., 50 to 800 µg/mL for sinigrin). nih.govmdpi.comresearchgate.net |
| Accuracy | The closeness of the measured value to the true or accepted value. It is often expressed as percent recovery or relative error. | Excellent accuracy is reported, with relative errors often below -1.5%. nih.govmdpi.comresearchgate.net Recovery rates for glucosinolates generally fall within the 71–110% range. acs.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day) and intermediate precision (inter-day). | High precision is demonstrated with RSD values for intra-day and inter-day analysis typically below 15%. nih.govmdpi.comresearchgate.netacs.orgnih.gov |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | LOD for glucosinolates can be in the low micromolar (µM) range (e.g., 0.4–1.6 µM) or nanogram per milliliter (ng/mL) range. acs.orgresearchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | LOQ values are also in the low µM or ng/mL range, allowing for the precise measurement of trace amounts. acs.orgresearchgate.net |
Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) using a C18 column, is a widely employed and validated technique for the quantification of this compound, often referred to by its common name, sinigrin. nih.govnih.govwiley.com The ISO 9167-1 method, which specifies extraction with 70% methanol followed by desulfation and HPLC analysis, is a recognized standard. nih.govuantwerpen.be
A notable study focusing on the quantification of sinigrin in Raphanus sativus roots developed and validated a simple and sensitive RP-HPLC method. The validation parameters from this research highlight the method's robustness. nih.govmdpi.comresearchgate.net
Validation Data for RP-HPLC Quantification of Sinigrin
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 50 - 800 µg/mL | nih.govmdpi.com |
| Correlation Coefficient (R²) | > 0.99 | nih.govmdpi.com |
| Accuracy (Intra-day) | -1.37% | nih.govmdpi.com |
| Accuracy (Inter-day) | -1.29% | nih.govmdpi.com |
| Precision (RSD - Intra-day) | 1.43% | nih.govmdpi.com |
| Precision (RSD - Inter-day) | 0.94% | nih.govmdpi.com |
| Retention Time | 3.592 min | nih.govmdpi.com |
Inter-Laboratory Validation and Reproducibility
To ensure that analytical methods produce comparable results across different locations and analysts, multi-laboratory validation studies are essential. jst.go.jp One such study evaluated a method for glucosinolate quantification in Brassica rapa across three laboratories. The study used metrics like the repeatability relative standard deviation (RSDr), reproducibility relative standard deviation (RSDR), and the Horwitz ratio (HorRat), a measure of inter-laboratory precision. jst.go.jpresearchgate.net For the primary glucosinolates, the HorRat value was less than 2, which indicates a high degree of reproducibility for the analytical method. jst.go.jp
Advanced Methods: LC-MS/MS Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing intact glucosinolates, eliminating the need for the desulfation step required in some HPLC protocols. acs.orgnih.govmdpi.com Validation of these advanced methods is equally critical. A study developing a simultaneous analysis for 14 glucosinolates and their isothiocyanate derivatives using UHPLC-MS/MS reported robust validation results. acs.org
Validation Parameters for a UHPLC-MS/MS Method for Glucosinolates
| Parameter | Result | Reference |
|---|---|---|
| Intraday Precision (RSD) | ≤10% | acs.org |
| Interday Precision (RSD) | ≤16% | acs.org |
| Recovery | 71–110% | acs.org |
| Limit of Detection (LOD) | 0.4–1.6 µM | acs.org |
The use of commercially available and highly purified reference standards, such as sinigrin potassium salt, is indispensable for all quantitative studies, providing a benchmark for calibration and ensuring the accuracy of the results. phytolab.complantaanalytica.comextrasynthese.commdpi.com The collective efforts in standardizing protocols and conducting rigorous single- and multi-laboratory validations are foundational for building a reliable and cohesive body of knowledge on this compound.
Biotechnological and Agronomic Approaches for Modulating 2 Propenyl Glucosinolate Content
Conventional Plant Breeding Strategies for Desired Glucosinolate Profiles
Conventional plant breeding has been a cornerstone in modifying the levels of 2-propenyl glucosinolate, also known as sinigrin (B192396), in various Brassica species. nih.govcdnsciencepub.com This approach relies on the natural genetic variation within and between species, utilizing techniques such as selection, hybridization, and backcrossing to develop cultivars with desired glucosinolate profiles. nih.gov
The genetic control of 2-propenyl and 3-butenyl glucosinolate synthesis has been shown to be complex, often involving multiple additive alleles. cdnsciencepub.com Studies in Brassica juncea have revealed that the inheritance of these glucosinolates can be influenced by maternal effects. nih.gov
A significant tool in conventional breeding is Quantitative Trait Locus (QTL) mapping, which identifies genomic regions associated with specific traits. In B. juncea, QTL mapping has successfully located major QTLs for this compound content. nih.govnih.govresearchgate.netcdnsciencepub.com For instance, research has identified three QTLs (GSL-A2a, GSL-F, GSL-B3) that collectively explained 78% of the phenotypic variance for this compound in a doubled-haploid population. cdnsciencepub.com Another study co-localized QTLs for 2-propenyl and 3-butenyl glucosinolate on linkage group A08, which accounted for a significant portion of the phenotypic variation. nih.govplos.org These findings are crucial for marker-assisted selection (MAS), a modern breeding technique that uses molecular markers to select for desired traits, thereby accelerating the breeding process. cdnsciencepub.com
Furthermore, breeders have identified and utilized molecular markers, such as ISSR markers, which are tightly linked to high this compound content in B. juncea and have been converted to more robust SCAR markers for efficient selection. nih.govjst.go.jp
The development of mapping populations, such as recombinant inbred lines (RILs) and doubled-haploid (DH) populations, has been instrumental in studying the inheritance of and breeding for specific glucosinolate profiles. nih.govnih.govcdnsciencepub.com These populations allow for detailed genetic analysis and the precise mapping of genes controlling traits of interest.
Table 1: Key Loci and Markers in Conventional Breeding for this compound
| Locus/Marker | Organism | Significance |
| GSL-A2a, GSL-F, GSL-B3 | Brassica juncea | Three QTLs explaining 78% of phenotypic variance for this compound. cdnsciencepub.com |
| QTL on LG08 | Brassica juncea | Co-localized QTL for 2-propenyl and 3-butenyl glucosinolate. nih.govplos.org |
| ISSR/SCAR Marker | Brassica juncea | Tightly linked to high this compound content. nih.govjst.go.jp |
Metabolic Engineering for Targeted Biosynthesis Pathway Modification
Metabolic engineering offers a powerful and targeted approach to alter the this compound content in plants by modifying the expression of specific genes within the glucosinolate biosynthesis pathway. nih.govresearchgate.net This can be achieved through techniques such as gene overexpression, where a gene is expressed at a higher level than normal, and RNA interference (RNAi), which silences or reduces the expression of a specific gene. nih.govcanada.cabac-lac.gc.ca
Gene Overexpression:
Overexpression of key transcription factors and biosynthetic genes has been shown to influence glucosinolate profiles. For example, overexpressing the BoMYB29 gene in Brassica oleracea led to an increased accumulation of this compound. researchgate.net Similarly, the AOP2 gene is known to be involved in the conversion of precursor glucosinolates to this compound. google.comfrontiersin.org Engineering the expression of such genes can thus steer the metabolic flux towards the desired compound.
RNA Interference (RNAi):
Another target for modification is the GSL-ALK gene. Silencing this gene via RNAi in B. napus was shown to decrease levels of progoitrin (B1231004) while simultaneously increasing the concentration of other beneficial glucosinolates. nih.gov These studies highlight the potential of RNAi to fine-tune the glucosinolate profile for specific applications. bac-lac.gc.ca
These metabolic engineering strategies not only allow for the enhancement or reduction of this compound but also provide valuable insights into the intricate regulatory networks of glucosinolate biosynthesis. nih.govmdpi.com
Genetic Transformation and Development of Transgenic Plant Lines
Genetic transformation provides a direct method to introduce or modify genes related to this compound biosynthesis, leading to the creation of transgenic plant lines with tailored glucosinolate profiles. google.com This technology transcends the limitations of conventional breeding by enabling the transfer of genes between different species. google.com
A key success in this area involves the manipulation of genes that control the side-chain modification of glucosinolates. The AOP2 gene, for instance, plays a crucial role in converting methylsulfinylalkyl glucosinolate precursors into alkenyl glucosinolates, including this compound. frontiersin.org By introducing and expressing the AOP2 gene in plants that naturally lack it or have a non-functional version, it is possible to produce this compound. frontiersin.org This has been demonstrated in Arabidopsis thaliana, where the transformation with a functional AOP2 gene led to the production of this compound. frontiersin.org
Similarly, the silencing of specific genes through genetic transformation can alter glucosinolate profiles. As mentioned previously, RNA interference (RNAi) targeting the MAM gene family in Brassica napus led to the development of transgenic lines that unexpectedly produced this compound. canada.ca This demonstrates that genetic transformation can be used to redirect metabolic pathways to create novel glucosinolate profiles in crop plants.
The development of transgenic plants also involves the use of selectable marker genes and reporter genes to identify successfully transformed individuals. google.com Once stable transgenic lines are established, they can be used in further breeding programs to introgress the desired trait into elite cultivars. google.com The ability to engineer the entire glucosinolate biosynthetic pathway into heterologous organisms has also been described, opening up possibilities for producing these compounds in non-Brassicaceae plants or even microorganisms. google.com
Applications in Biofumigation for Soil-Borne Pathogen and Nematode Management
The production of this compound in certain Brassica species is central to the agricultural practice of biofumigation. windows.netoregonstate.edu Biofumigation utilizes the natural defense mechanism of these plants to suppress soil-borne pathogens and nematodes. windows.netharper-adams.ac.uk When the plant tissues of high-glucosinolate varieties, particularly Indian mustard (Brassica juncea), are macerated and incorporated into the soil, the this compound comes into contact with the enzyme myrosinase. windows.netoregonstate.eduresearchgate.net This enzymatic hydrolysis releases allyl isothiocyanate (AITC), a volatile and highly toxic compound that acts as a natural fumigant. windows.neteuropa.euresearchgate.net
Research has shown that AITC is effective against a range of soil-borne pests. For example, it has demonstrated nematicidal activity against potato cyst nematodes (Globodera pallida and G. rostochiensis). windows.netharper-adams.ac.uk In vitro studies have confirmed that 2-propenyl isothiocyanate can significantly reduce the viability of encysted nematode eggs. harper-adams.ac.uk
The effectiveness of biofumigation depends on several factors, including the concentration of this compound in the biofumigant crop, the efficiency of tissue maceration, and soil conditions such as temperature and moisture, which affect the release and diffusion of AITC. windows.netnih.gov Some studies have also pointed to a phenomenon termed 'partial biofumigation,' where the release of glucosinolates from the roots of living biofumigant crops can lead to a reduction in pathogen populations even before incorporation, possibly facilitated by soil microbes that can also hydrolyze glucosinolates. harper-adams.ac.uk
The selection and breeding of Brassica varieties with high levels of this compound are therefore critical for optimizing the efficacy of biofumigation as a sustainable alternative to synthetic chemical fumigants. windows.netoregonstate.edu
Crop Improvement for Enhanced Intrinsic Plant Defense Mechanisms
Enhancing the intrinsic defense mechanisms of crops is a key goal of plant breeding, and this compound plays a significant role in this context. nih.govsrce.hr The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a well-characterized defense system in Brassicaceae against herbivores and pathogens. nih.govresearchgate.net When plant tissue is damaged, the hydrolysis of this compound produces pungent and deterrent compounds like allyl isothiocyanate, which can repel or harm attacking organisms. jst.go.jpnih.gov
Breeding programs can aim to increase the levels of this compound in plant tissues to bolster these natural defenses. This can be achieved through the conventional breeding strategies and biotechnological approaches discussed earlier, such as marker-assisted selection for high-glucosinolate traits and the genetic engineering of biosynthetic pathways. nih.govnih.gov
For example, increasing the expression of transcription factors that regulate the glucosinolate biosynthesis pathway, such as MYB29, has been shown to enhance the accumulation of this compound, thereby potentially increasing the plant's defensive capabilities. researchgate.net Furthermore, understanding the genetic basis of natural variation in glucosinolate profiles allows breeders to select for genotypes with enhanced defense characteristics. frontiersin.org
It is important to note that the effectiveness of glucosinolates as defense compounds can be specific to the herbivore or pathogen. nih.gov Therefore, a nuanced approach to crop improvement is necessary, tailoring the glucosinolate profile to the specific pest pressures prevalent in a given agricultural system. The manipulation of this compound levels is a powerful tool for developing crops with more robust and durable resistance to biotic stresses. nih.govfrontiersin.org
Manipulation of Glucosinolate Transport Processes within Plants
The distribution of this compound within a plant is not uniform and is controlled by complex transport processes. srce.hrfrontiersin.org Manipulating these transport mechanisms is an emerging strategy to optimize the localization of this defense compound in specific tissues where it is most needed, such as in seeds or leaves. nih.govfrontiersin.org
Glucosinolates are synthesized in certain tissues and then transported to other parts of the plant. srce.hr This long-distance transport is thought to occur via the phloem. srce.hr Specific transporter proteins are responsible for moving glucosinolates across cell membranes, both for loading into the phloem and for storage in the vacuoles of destination cells. nih.gov
Recent research has identified glucosinolate transporter (GTR) proteins that are essential for the translocation of these compounds. nih.govbiorxiv.org For example, studies on the leaf beetle Phaedon armoraciae have shed light on how insects that sequester glucosinolates utilize specific transporters to manage these compounds, providing insights into the types of transporters involved. nih.govbiorxiv.org In plants, identifying and characterizing the genes encoding these transporters opens up new avenues for metabolic engineering.
By overexpressing or silencing specific transporter genes, it may be possible to alter the distribution of this compound within the plant. For instance, one could aim to increase the accumulation of this glucosinolate in the seeds of oilseed crops to enhance their value for biofumigation, while potentially reducing its levels in the edible parts of vegetable crops to improve their taste. nih.govnih.gov
While this field is still developing, the manipulation of glucosinolate transport holds significant promise for the fine-tuning of plant defense and the improvement of crop quality. nih.govnih.gov
Future Research Directions and Emerging Areas in 2 Propenyl Glucosinolate Studies
Elucidation of Undiscovered Biosynthetic Genes and Regulatory Networks
While the core biosynthetic pathway of glucosinolates is relatively well-understood, researchers are actively working to identify novel genes and the intricate regulatory networks that control the production of 2-propenyl glucosinolate. mdpi.commdpi.com The biosynthesis is a complex, three-phase process involving side-chain elongation, formation of the core glucosinolate structure, and subsequent side-chain modifications. mdpi.com
Key transcription factors, particularly from the R2R3-MYB family, have been identified as crucial regulators. nih.govuni-koeln.de For example, MYB28, MYB29, and MYB76 are known to be critical for the biosynthesis of aliphatic glucosinolates like sinigrin (B192396). mdpi.complos.org However, the complete regulatory cascade and the interplay between different transcription factors are still being unraveled. Recent studies using techniques like quantitative trait locus (QTL) mapping combined with RNA-sequencing in Brassica juncea have started to pinpoint specific genomic regions and candidate genes, such as IIL1 (LOC106416451), that are involved in the metabolism of this compound. nih.govnih.gov
Future research will likely focus on:
Identifying the remaining unknown genes in the biosynthetic pathway.
Characterizing the function of newly discovered regulatory genes.
Understanding how these regulatory networks are influenced by developmental cues and environmental signals.
Deeper Understanding of this compound Response to Abiotic and Biotic Stresses
This compound is a key component of the plant's defense system against a wide range of stressors. researchgate.netmdpi.com Upon tissue damage by herbivores, the glucosinolate-myrosinase system is activated, releasing toxic hydrolysis products that deter feeding. researchgate.netmdpi.com However, the response of this compound to various stresses is complex and not always linear. mdpi.com
Biotic Stress: The interaction between this compound and insects is particularly nuanced. While it acts as a deterrent to generalist herbivores, specialist insects have evolved mechanisms to overcome this defense. researchgate.netscirp.org For instance, the cabbage aphid (Brevicoryne brassicae) can sequester sinigrin from its host plant and use it for its own defense against predators. nottingham.ac.uk The concentration of this compound can also influence the gut microbiome of insects, as seen in studies with Pieris rapae. scirp.org
Abiotic Stress: Environmental factors such as drought, salinity, and temperature can significantly impact the levels of this compound in plants. mdpi.commaxapress.com For example, drought conditions during the flowering stage have been shown to increase glucosinolate concentrations in oilseed rape. researchgate.net Abiotic stress can also influence the allocation of glucosinolates within the plant. researchgate.net It has been proposed that abiotic stress might enhance the release of glucosinolates from the vacuole to the cytosol, potentially leading to stomatal closure to conserve water. mdpi.comresearchgate.net
Future research aims to:
Elucidate the molecular mechanisms by which plants perceive and respond to different stresses by modulating this compound levels.
Understand the synergistic and antagonistic effects of combined abiotic and biotic stresses on glucosinolate metabolism.
Investigate how changes in this compound levels under stress impact plant-herbivore and plant-pathogen interactions.
Integrative Omics Approaches (Genomics, Transcriptomics, Metabolomics, Proteomics)
The advent of "omics" technologies is revolutionizing the study of this compound. By integrating data from genomics, transcriptomics, metabolomics, and proteomics, researchers can gain a holistic view of the complex biological systems governing its synthesis and function. plos.orgpnas.org
Genomics: Genome-wide association studies (GWAS) and QTL mapping are powerful tools for identifying genes and genomic regions associated with variations in this compound content. nih.govnih.govresearchgate.net
Transcriptomics: RNA-sequencing allows for the comprehensive analysis of gene expression patterns related to glucosinolate biosynthesis under different conditions. nih.govnih.govnih.gov For example, transcriptomic analysis of Brassica juncea siliques identified numerous differentially expressed genes involved in glucosinolate metabolism. nih.gov
Metabolomics: High-throughput metabolite profiling enables the quantification of this compound and other related compounds, providing a direct measure of the metabolic output. acs.org
Proteomics: The study of proteins and their modifications can reveal the enzymatic machinery and regulatory proteins directly involved in the glucosinolate pathway.
The integration of these omics datasets allows for the construction of comprehensive models of glucosinolate metabolism and its regulation. For instance, combining metabolomic and transcriptomic data has provided insights into the genetic regulation of glucosinolate profiles in different Brassica oleracea crops. acs.org
Application of Advanced Gene Editing Technologies (e.g., CRISPR/Cas systems) for Precise Trait Modulation
Gene editing technologies, particularly the CRISPR/Cas9 system, offer unprecedented opportunities for the precise manipulation of this compound levels in crop plants. isaaa.orgmdpi.com By targeting specific genes in the biosynthetic pathway, researchers can either increase or decrease the production of this compound to enhance desirable traits.
For example, knocking out the MYB28 gene, a key regulator of aliphatic glucosinolate biosynthesis, using CRISPR/Cas9 has been shown to reduce the accumulation of these compounds in Brassica oleracea and rapeseed. isaaa.orgnih.gov This could be beneficial for improving the palatability of rapeseed meal for animal feed. Conversely, CRISPR technology has been used to increase the content of other beneficial glucosinolates, like glucoraphanin (B191350), in Chinese kale by editing the AOP2 gene. isaaa.org
Future applications of gene editing in this area include:
Fine-tuning the levels of this compound to optimize the balance between pest resistance and flavor in vegetable crops.
Developing crop varieties with enhanced resistance to specific pests and diseases by modifying their glucosinolate profiles.
Investigating the function of specific genes in the biosynthetic pathway by creating precise knockout or knock-in mutations.
Systems Biology Modeling of Glucosinolate Metabolism and its Interplay with Other Pathways
Systems biology approaches aim to create mathematical models that can simulate and predict the behavior of complex biological systems. plos.orgnih.gov In the context of this compound, these models can help to understand the dynamic interplay between its biosynthetic pathway and other metabolic networks within the plant, such as primary metabolism and hormone signaling. nih.govoup.com
A mathematical model of Arabidopsis thaliana metabolism, which included the glucosinolate pathway, estimated that the production of these defense compounds could increase the plant's photosynthetic requirements by at least 15%. nih.gov This highlights the significant metabolic cost associated with chemical defense.
By integrating experimental data from omics studies into these models, researchers can:
Predict how changes in gene expression or environmental conditions will affect this compound levels.
Identify key control points and bottlenecks in the biosynthetic pathway.
Simulate the metabolic trade-offs between growth and defense.
Eco-Evolutionary Dynamics of this compound in Natural and Agricultural Ecosystems
The presence and concentration of this compound have profound ecological and evolutionary consequences. nih.gov It is a key factor in mediating interactions between plants, herbivores, and their natural enemies, a concept known as tritrophic interaction. nottingham.ac.ukresearchgate.net
For example, the specialist aphid Brevicoryne brassicae can sequester this compound, making it toxic to its own predators. This can create an "enemy-free space" for the aphid on plants with high levels of this compound. nottingham.ac.ukresearchgate.net The evolution of such specialized relationships is a dynamic process driven by the co-evolutionary arms race between plants and their herbivores.
Research in this area is exploring:
How the diversity of glucosinolate profiles within and between plant populations influences community structure and ecosystem function.
The role of this compound in plant-plant communication (allelopathy) and plant-microbe interactions. wikipedia.org
The evolutionary pressures that have shaped the glucosinolate biosynthetic pathway in different plant lineages.
By understanding these eco-evolutionary dynamics, scientists can better predict how plant populations will respond to environmental changes and develop more sustainable agricultural practices that leverage the natural defense mechanisms of plants.
Q & A
Q. What are the key enzymatic steps in the biosynthesis of 2-propenyl glucosinolate, and how can they be experimentally validated?
The biosynthesis involves chain elongation of methionine, oxidation, and glycosylation. Key enzymes include cytochrome P450s (e.g., CYP79F1) and UDP-glucosyltransferases. To validate these steps, researchers can use mutant lines (e.g., Arabidopsis T-DNA mutants) and quantify intermediates via LC-MS after silencing specific genes. Isotopic labeling of precursors (e.g., ¹⁴C-methionine) can track metabolic flux .
Q. How do hydrolysis products of this compound differ under varying enzymatic conditions?
Hydrolysis by myrosinases yields isothiocyanates (e.g., allyl isothiocyanate) under neutral conditions or nitriles in acidic/Fe²⁺-rich environments. To analyze products, incubate purified glucosinolates with myrosinase extracts and quantify derivatives via GC-MS or HPLC-DAD. Include controls with pH buffers and metal ions to assess environmental influences .
Q. What genetic factors determine the tissue-specific accumulation of this compound in Brassica species?
Polymorphisms in GSL-ALK (side-chain desaturation) and GSL-OH (hydroxylation) genes regulate structural variation. Use recombinant inbred lines (RILs) of Brassica juncea to map loci via QTL analysis. Validate candidate genes using RNA-seq to compare expression in high- vs. low-accumulating tissues (e.g., seeds vs. leaves) .
Q. What extraction methods ensure minimal degradation of this compound during sample preparation?
Optimize methanol-based extraction at 70°C with 0.1% formic acid to inhibit myrosinase activity. Include desulfation steps using sulfatase-treated columns for HPLC analysis. Validate recovery rates using stable isotope-labeled internal standards (e.g., deuterated sinigrin) and confirm purity via NMR .
Advanced Research Questions
Q. How can QTL mapping resolve contradictory data on this compound accumulation across environments?
Perform multi-year QTL studies using RILs grown in diverse climates. For example, a major QTL on linkage group LG08 in B. juncea explained 42% phenotypic variance but showed reduced effects under high sulfur. Use ILP markers (e.g., At1g26180) to track stability and epistatic interactions .
Q. Which transcriptional regulators modulate this compound biosynthesis under nitrogen limitation?
MYB28 and MYB29 transcription factors upregulate biosynthesis under nutrient stress. Use ChIP-seq to identify promoter binding sites in Arabidopsis or Brassica. CRISPR-Cas9 knockout lines can confirm regulatory roles, while metabolomics links transcript levels to glucosinolate profiles .
Q. What microbial pathways degrade this compound, and how can they be engineered for agricultural use?
Bacillus subtilis strain C1 degrades glucosinolates via nitrile-specific enzymes (e.g., nitrilases). Use comparative genomics to identify gene clusters (e.g., nspC) and heterologously express them in E. coli. Test degradation efficiency in rapeseed meal via LC-MS .
Q. How does this compound contribute to antifungal activity in biofumigation?
Hydrolysis products (e.g., allyl isothiocyanate) inhibit Fusarium spp. by disrupting mitochondrial function. Quantify antifungal thresholds via in vitro assays (e.g., agar diffusion). Field trials with high-glucosinolate Brassica cover crops can correlate soil concentrations with pathogen suppression .
Q. Why does this compound content vary seasonally in Brassica rapa?
Temperature and photoperiod alter expression of CYP83A1 and transporter genes (e.g., GTR1). Conduct controlled-environment studies with varying light/temperature regimes. Pair RNA-seq data with glucosinolate quantification to identify stress-responsive pathways .
Q. How can analytical techniques distinguish this compound from co-eluting metabolites?
Use LC-MS/MS with a C18 column and 0.1% formic acid gradient. Confirm identity via MRM transitions (e.g., m/z 358 → 97 for desulfo-sinigrin). Spike samples with deuterated standards to correct for matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
